molecular formula C15H10Cl2N2O B2370275 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one CAS No. 454178-57-5

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one

Cat. No. B2370275
CAS RN: 454178-57-5
M. Wt: 305.16
InChI Key: YWXVLIMRXPAHNA-JXAWBTAJSA-N
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Description

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one (3-DCPIM) is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry and in biomedical research. It is a structural analog of indole, a naturally occurring compound found in many plants and animals. 3-DCPIM has been found to possess interesting and unique biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

NMR Studies and Tautomerism

  • NMR and Isomerism Analysis : Research by Spiessens & Anteunis (2010) focused on nuclear magnetic resonance (NMR) studies of imidines, including derivatives of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one. They observed tautomerism and geometrical isomerism in these compounds, contributing to the understanding of their chemical behavior.

Reaction with Iminophosphine

  • X-Ray Structure Analysis : In a study by Arsanious & Maigali (2014), the reaction of 3-Imino-1-methyl-indolin-2-one with iminophosphine was examined. X-ray analysis revealed insights into the resulting phospholane derivatives' structure.

Antiproliferative Activity

  • Cancer Research : Sović et al. (2011) investigated novel derivatives of isoindoline for their antiproliferative activity. They found that certain compounds showed strong non-specific antiproliferative effects on various cell lines, contributing to cancer research. The details of this study can be found in their publication in the Journal of Molecular Structure, cited here.

Synthesis of Bisindolines

  • Organic Synthesis : Kovach et al. (2014) explored the synthesis of substituted bisindolines from reactions involving derivatives of this compound. Their research, published in RSC Advances, provides insights into organic synthesis methodologies. The paper can be accessed here.

Isoindoline Complexes

  • Inorganic Chemistry : Anderson et al. (2003) synthesized isoindoline complexes of Zn(II) and Cu(II) using derivatives of this compound. Their work contributed to the field of inorganic chemistry, particularly in understanding the structural aspects of these complexes. The full study is available here.

Cadmium Zwitterion Complex

  • Proton Transport and Tautomerism : A study by Anderson et al. (2003) focused on a cadmium zwitterion complex involving this compound. They explored proton transport and tautomerism in solution. More details are available in their publication in Inorganic Chemistry, cited here.

Optoelectronic Properties and Bioactivity

  • Computational Study : Ashfaq et al. (2022) conducted a computational study on the optoelectronic properties and bioactivity of imine derivatives, contributing to the understanding of these properties in relation to this compound. The details can be found in their ACS Omega publication, linked here.

properties

IUPAC Name

3-(3,5-dichlorophenyl)imino-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXVLIMRXPAHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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